2-(1-Acetylindolin-5-yl)acetic acid
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Overview
Description
2-(1-Acetylindolin-5-yl)acetic acid is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetylindolin-5-yl)acetic acid typically involves the reaction of indole derivatives with acetic anhydride under acidic conditions. One common method includes the esterification of 2-(1H-indol-3-yl)acetic acid with acetic anhydride in the presence of a catalytic amount of sulfuric acid . The reaction is carried out under reflux conditions to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(1-Acetylindolin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted indole derivatives .
Scientific Research Applications
2-(1-Acetylindolin-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Acetylindolin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
1-Acetylindole: A simpler indole derivative with potential biological activities.
Indole-2-carboxylic acid: Another indole derivative with diverse biological applications.
Uniqueness
2-(1-Acetylindolin-5-yl)acetic acid is unique due to its specific structure, which combines the indole nucleus with an acetyl group and an acetic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(1-acetyl-2,3-dihydroindol-5-yl)acetic acid |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-5-4-10-6-9(7-12(15)16)2-3-11(10)13/h2-3,6H,4-5,7H2,1H3,(H,15,16) |
InChI Key |
CLISRILEZYOHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)CC(=O)O |
Origin of Product |
United States |
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